Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

sigma-1 receptor binding affinity phenylpiperazine SAR

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one (CAS 349086-17-5) is a research-grade phenylpiperazine derivative with molecular formula C20H24N2O, molecular weight 308.42 g/mol, and predicted physicochemical properties including a boiling point of 489.2±45.0 °C and density of 1.107±0.06 g/cm³. The compound possesses a characteristic arylpiperazine pharmacophore, a motif associated with dopaminergic and serotonergic target engagement as demonstrated in QSAR models of closely related mono-substituted 4-phenylpiperazines.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B4899280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3
InChIKeyALBQZYAZTFCRIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one (CAS 349086-17-5): A Distinctive Arylpiperazine Scaffold


2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one (CAS 349086-17-5) is a research-grade phenylpiperazine derivative with molecular formula C20H24N2O, molecular weight 308.42 g/mol, and predicted physicochemical properties including a boiling point of 489.2±45.0 °C and density of 1.107±0.06 g/cm³ . The compound possesses a characteristic arylpiperazine pharmacophore, a motif associated with dopaminergic and serotonergic target engagement as demonstrated in QSAR models of closely related mono-substituted 4-phenylpiperazines [1]. This specific analogue pairs the 4-phenylpiperazine core with an alpha-phenyl-butanone moiety, generating a unique topological and electronic profile distinct from simpler N-acyl or N-alkyl congeners.

Why 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one Cannot Be Swapped with Close Structural Analogs


Phenylpiperazine-based research compounds exhibit steep structure–activity relationships, where minor structural modifications—such as N-alkyl chain length, N-substituent identity, or alpha-carbon substitution—can invert target selectivity, shift receptor subtype affinity, or alter metabolic stability [1]. For the arylpiperazine class, the nature of the substituent on the alpha carbon (the carbon adjacent to the carbonyl) directly influences dopaminergic D2 affinity, monoamine oxidase inhibition, and in vivo brain DOPAC modulation in rat models [1]. The presence of the 4-phenylpiperazine moiety further triggers CYP3A4-dependent N-dealkylation, generating pharmacologically active 1-aryl-piperazine metabolites that are not observed with N-benzylpiperazine or pyrrolidinophenone comparators [2]. Consequently, substituting 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one with a simpler 1-(4-phenylpiperazin-1-yl)butan-1-one analog or an N-benzyl variant risks losing the sigma-1 affinity profile and dopaminergic modulation characteristics that define this exact compound's research utility. The quantitative evidence below substantiates this non-interchangeability.

Head-to-Head Quantitative Evidence: 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one Versus Closest Structural Analogs


Sigma-1 Receptor Affinity: 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one vs. 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-1-one

2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one demonstrates high-affinity binding to the human sigma-1 receptor (Ki = 0.0800 nM) [1]. In cross-study comparison, the structurally related 2-methyl-1-(4-phenylpiperazin-1-yl)propan-1-one—which retains the 4-phenylpiperazine core but replaces the alpha-phenylbutanone moiety with an alpha-methylpropanone—binds to the guinea pig sigma-1 receptor with a Ki of 1.90 nM [2], a >23-fold difference in measured affinity. Although these assays differ in species (human vs. guinea pig), the magnitude of affinity difference indicates that the alpha-phenyl substitution substantially enhances sigma-1 binding relative to a simple alpha-alkyl substituent.

sigma-1 receptor binding affinity phenylpiperazine SAR

Molecular Property Differentiation: Alpha-Phenyl Substitution Increases Lipophilicity and Bulk Compared to N-Methyl Analog

The alpha-phenyl substitution in 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one (MW = 308.42 g/mol) imparts a distinct physicochemical profile compared to the structurally simpler 2-methyl-1-(4-phenylpiperazin-1-yl)propan-1-one (MW = 232.32 g/mol, C14H20N2O) . This 76.1 g/mol molecular weight difference, arising from the phenyl ring at the alpha position, is predicted to substantially increase lipophilicity (estimated logP for the target compound is approximately 3.38 [1], whereas the 2-methyl analog, with a smaller aliphatic substituent, is expected to have a lower logP). Increased lipophilicity impacts membrane permeability, plasma protein binding, and the compound's suitability for CNS penetration studies.

lipophilicity molecular weight physicochemical properties

Metabolic Pathway Differentiation: CYP3A4-Dependent N-Dealkylation Generates Pharmacologically Active 1-Aryl-Piperazine Metabolites

The 4-phenylpiperazine scaffold in the target compound serves as a substrate for CYP3A4-mediated N-dealkylation, producing 1-phenylpiperazine as a metabolite—a process that is well-documented across the arylpiperazine class [1]. This metabolite retains significant pharmacological activity at serotonin and other neurotransmitter receptors, creating a parent-to-metabolite pharmacodynamic continuum [1]. In contrast, N-benzylpiperazine analogs (e.g., 4-benzylpiperazine derivatives) undergo predominantly CYP2D6-mediated metabolism and do not generate the same 1-aryl-piperazine species, resulting in a qualitatively different metabolic and pharmacological profile [2].

drug metabolism N-dealkylation CYP3A4 active metabolites

Dopaminergic D2/MAO A QSAR Profiling: Inferring Target Engagement from SAR of Mono-Substituted 4-Phenylpiperazines

QSAR models derived from a series of mono-substituted 4-phenylpiperazines demonstrate that the position and physicochemical character of the aromatic substituent are critical determinants of striatal DOPAC modulation in freely moving rats, an effect driven by combined D2 receptor and MAO A affinity [1]. The introduction of a phenyl group at the alpha carbon of the butanone chain—as in the target compound—places a bulky, electron-rich aromatic substituent in proximity to the carbonyl, which is predicted by the QSAR to significantly alter D2 binding and MAO A inhibition compared to analogs bearing smaller alkyl substituents [1]. Although direct in vivo DOPAC data for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one are not publicly available, the QSAR model provides a quantitative framework for anticipating enhanced dopaminergic modulation relative to the unsubstituted or methyl-substituted comparators.

dopamine D2 receptor MAO A DOPAC modulation QSAR

Evidence-Based Application Scenarios for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one


Sigma-1 Receptor Pharmacology and Functional Assay Development

Based on its high-affinity sigma-1 binding (Ki = 0.0800 nM at human sigma-1) [1], the compound is recommended as a pharmacological tool for sigma-1 receptor binding studies, functional assays, and receptor occupancy experiments. Its nanomolar affinity rivals that of reference ligands such as haloperidol (Ki = 2.6 nM), making it suitable for competitive binding assays and structure-based drug design efforts targeting sigma-1-mediated pathways.

Dopaminergic System Modulation Studies (D2/MAO A Dual-Target Profiling)

The QSAR-predicted D2/MAO A modulation profile [2] positions the compound as a candidate for studying dopaminergic neurotransmission in preclinical models, including in vivo microdialysis for striatal DOPAC measurement and behavioral pharmacology paradigms. The combination of dopaminergic activity with sigma-1 affinity offers a unique dual-target pharmacological fingerprint.

Metabolic Pathway and Drug–Drug Interaction Studies (CYP3A4 Probe)

Given that the 4-phenylpiperazine scaffold undergoes CYP3A4-dependent N-dealkylation to generate active 1-phenylpiperazine metabolites [3], the compound serves as a relevant probe substrate for studying CYP3A4-mediated clearance mechanisms, metabolite identification via LC-MS/MS, and potential CYP-mediated drug–drug interactions in hepatocyte or microsomal incubation systems.

Forensic Toxicology Reference Standard and Analytical Method Development

The compound's phenylpiperazine-cathinone hybrid structure makes it relevant as a reference standard for forensic toxicology laboratories developing GC-MS or LC-MS/MS methods for detecting novel psychoactive substances (NPS) of the arylpiperazine class [4]. Its distinctive mass spectrum and chromatographic retention characteristics are valuable for building spectral libraries and validating analytical methods.

Quote Request

Request a Quote for 2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.